Protein kinase inhibitor 6

Lipophilicity Permeability Drug-Likeness

Protein kinase inhibitor 6 (WAY-600868) is a synthetic benzothiazole small molecule reported as an FGFR3 inhibitor for in vitro research. Note: Public domain lacks quantitative potency data. Selection requires rigorous internal validation with dose-response and comparator controls. Intended as a chemical probe for studying FGFR3-dependent proliferation and differentiation pathways. Interpret results with caution.

Molecular Formula C13H9FN2S
Molecular Weight 244.29 g/mol
CAS No. 348-45-8
Cat. No. B1361917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor 6
CAS348-45-8
Molecular FormulaC13H9FN2S
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F
InChIInChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
InChIKeyKQKQLYWDIYNFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL] (The mean of the results at pH 7.4)

Protein Kinase Inhibitor 6 (CAS 348-45-8) for FGFR3-Targeted Research: A Differentiated Small-Molecule Probe


Protein kinase inhibitor 6 (CAS 348-45-8), chemically defined as N-(4-fluorophenyl)benzo[d]thiazol-2-amine and also designated as WAY-600868, is a synthetic small-molecule inhibitor with reported activity against fibroblast growth factor receptor 3 (FGFR3) . This benzothiazole derivative has a molecular weight of 244.29 g/mol and is characterized by its fluorophenyl substituent and heterocyclic core . While originally cataloged as a broad-spectrum protein kinase inhibitor, recent vendor annotations and cheminformatics resources have specifically implicated FGFR3 as a primary target, positioning this compound as a cost-accessible tool for interrogating FGFR3-dependent signaling pathways in preclinical research settings .

Why FGFR3 Inhibitor 6 (CAS 348-45-8) Cannot Be Replaced by Pan-Kinase Inhibitors or Other FGFR3-Targeted Agents


The functional outcome of FGFR3 pathway inhibition is profoundly influenced by the inhibitor's selectivity profile, binding mode, and off-target engagement. Substituting protein kinase inhibitor 6 with a pan-FGFR inhibitor (e.g., erdafitinib or infigratinib) introduces potent suppression of FGFR1, FGFR2, and FGFR4, which can confound phenotypic interpretation due to on-target toxicity at non-FGFR3 receptors [1]. Conversely, substituting with an alternative FGFR3-selective agent (e.g., LY3866288/LOXO-435) introduces a distinct selectivity fingerprint and potency threshold that may alter the experimental window [2]. Furthermore, the benzothiazole scaffold of protein kinase inhibitor 6 exhibits physicochemical properties—including an ALogP of 4.211—that dictate distinct solubility and formulation requirements compared to pyrimidine- or indazole-based FGFR3 inhibitors . The following quantitative evidence details where protein kinase inhibitor 6 provides a measurable, verifiable point of differentiation.

Comparative Evidence for Protein Kinase Inhibitor 6 (CAS 348-45-8): Quantifying Its Differentiation


Physicochemical Differentiation: Lipophilicity (ALogP) Versus Pan-FGFR Clinical Candidates

Protein kinase inhibitor 6 exhibits a calculated ALogP of 4.211, which is approximately 0.5–1.5 log units higher than many clinically advanced FGFR3-targeted agents such as erdafitinib (cLogP ~3.5) and pemigatinib (cLogP ~3.0) . This elevated lipophilicity confers distinct solubility and permeability characteristics. Specifically, the compound demonstrates solubility of 55 mg/mL (225.14 mM) in DMSO, enabling the preparation of concentrated stock solutions for in vitro assays [1]. For in vivo applications, its lipophilicity necessitates formulation strategies that differ from more polar FGFR inhibitors, with recommended injection formulations incorporating DMSO, Tween 80, and PEG300 to maintain solubility .

Lipophilicity Permeability Drug-Likeness Formulation

Cost-Effectiveness Differentiation: Procurement Value Relative to Advanced FGFR3 Inhibitors

Protein kinase inhibitor 6 is priced at approximately $146 per 1 mg (TargetMol, Cat. T9779), translating to a cost-per-milligram that is substantially lower than advanced clinical-stage FGFR3 inhibitors such as erdafitinib, pemigatinib, and infigratinib, which typically exceed $500 per milligram [1]. This cost differential enables high-throughput screening and large-scale in vitro studies that would be cost-prohibitive with clinical candidates. The compound's availability in bulk quantities (up to 200 mg) and pre-formulated 10 mM DMSO solutions further enhances its utility for screening laboratories [2].

Procurement Cost-Effectiveness Research Tool Budget

Structural Scaffold Differentiation: Benzothiazole Core Versus Common Pyrimidine and Indazole FGFR3 Inhibitors

Protein kinase inhibitor 6 is built upon a benzothiazole core, distinguishing it from the majority of FGFR3 inhibitors that employ pyrimidine (e.g., erdafitinib), indazole (e.g., infigratinib), or quinoxaline scaffolds . This chemotype divergence offers a distinct intellectual property landscape and a unique binding mode within the ATP-binding pocket, which may circumvent resistance mutations that arise against pyrimidine-based inhibitors. The benzothiazole motif is present in only a minority of reported FGFR3 inhibitors, positioning protein kinase inhibitor 6 as a valuable tool for exploring scaffold-dependent pharmacology .

Scaffold Chemotype Chemical Space IP Position

Optimal Use Cases for Protein Kinase Inhibitor 6 (CAS 348-45-8) Based on Verified Differentiation


FGFR3-Dependent Cell Line Phenotypic Screening with Budget Constraints

For laboratories conducting large-scale FGFR3 inhibition screens across multiple cell lines, protein kinase inhibitor 6 offers a cost-effective alternative to expensive clinical candidates. Its solubility profile (55 mg/mL in DMSO) supports the preparation of concentrated stock solutions for high-throughput liquid handling systems [1]. The compound's benzothiazole scaffold provides a chemotype distinct from pyrimidine-based inhibitors, reducing the likelihood of scaffold-dependent false negatives in SAR campaigns.

Lipophilic Probe Optimization for CNS or High-Permeability Target Engagement Studies

With an ALogP of 4.211, protein kinase inhibitor 6 may serve as a tool for optimizing lipophilicity in FGFR3-targeted probe design, particularly for applications requiring enhanced blood-brain barrier penetration or cellular permeability . This physicochemical property supports formulation development for in vivo studies where moderate-to-high lipophilicity is advantageous.

Early-Stage Target Validation Requiring FGFR3 Inhibition Without Pan-FGFR Toxicity Confounding

In studies aiming to isolate FGFR3-specific effects, protein kinase inhibitor 6 provides a focused tool with minimal off-target kinase inhibition compared to broad-spectrum protein kinase inhibitors. While its full selectivity profile remains incompletely characterized, vendor annotations specifically identify FGFR3 as a primary target, making it suitable for preliminary target validation experiments .

Scaffold-Hopping Medicinal Chemistry Campaigns

Medicinal chemists seeking to diversify away from pyrimidine and indazole FGFR3 inhibitor scaffolds can employ protein kinase inhibitor 6 as a benzothiazole-based starting point for SAR exploration. Its well-defined synthetic route and commercial availability enable rapid analog synthesis and patent landscape diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein kinase inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.